molecular formula C8H9N3OS B13097108 5-Ethoxybenzo[c][1,2,5]thiadiazol-4-amine

5-Ethoxybenzo[c][1,2,5]thiadiazol-4-amine

Katalognummer: B13097108
Molekulargewicht: 195.24 g/mol
InChI-Schlüssel: PXIJZARKDNBYSD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Ethoxybenzo[c][1,2,5]thiadiazol-4-amine is a heterocyclic compound that belongs to the class of benzo[c][1,2,5]thiadiazoles. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The unique structure of this compound makes it a valuable compound for various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxybenzo[c][1,2,5]thiadiazol-4-amine typically involves the reaction of 5-ethoxy-2-nitroaniline with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired thiadiazole ring . The reaction conditions often include the use of a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, can be employed to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

5-Ethoxybenzo[c][1,2,5]thiadiazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, substituted thiadiazoles, and amine derivatives. These products can have enhanced pharmacological properties and are useful in further research and development .

Wissenschaftliche Forschungsanwendungen

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Ethoxybenzo[c][1,2,5]thiadiazol-4-amine stands out due to its unique ethoxy group, which can enhance its solubility and bioavailability.

Eigenschaften

Molekularformel

C8H9N3OS

Molekulargewicht

195.24 g/mol

IUPAC-Name

5-ethoxy-2,1,3-benzothiadiazol-4-amine

InChI

InChI=1S/C8H9N3OS/c1-2-12-6-4-3-5-8(7(6)9)11-13-10-5/h3-4H,2,9H2,1H3

InChI-Schlüssel

PXIJZARKDNBYSD-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C2=NSN=C2C=C1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.